1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

Catalog No.
S785588
CAS No.
169051-76-7
M.F
C10H15F6N3O4S2
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethyl-3-propylimidazolium bis(trifluorometh...

CAS Number

169051-76-7

Product Name

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1,2-dimethyl-3-propylimidazol-1-ium

Molecular Formula

C10H15F6N3O4S2

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C8H15N2.C2F6NO4S2/c1-4-5-10-7-6-9(3)8(10)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-7H,4-5H2,1-3H3;/q+1;-1

InChI Key

XOZHIVUWCICHSQ-UHFFFAOYSA-N

SMILES

CCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

CCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Electrochemical Applications

DMPIm[NTf2] exhibits high ionic conductivity and electrochemical stability, making it a promising candidate for electrolytes in various electrochemical devices. Research has explored its application in:

  • Dye-sensitized solar cells (DSSCs): Studies have shown that DMPIm[NTf2] can enhance the efficiency and stability of DSSCs compared to traditional electrolytes [].

Catalysis

DMPIm[NTf2] can act as a solvent or co-catalyst in various catalytic reactions. Its unique ability to dissolve a wide range of reactants and its tunable properties make it attractive for research in:

  • Homogeneous catalysis: DMPIm[NTf2] has been used as a solvent for homogeneous catalysis, facilitating reactions like hydrogenation and hydroformylation [].
  • Heterogeneous catalysis: Research suggests DMPIm[NTf2] can improve the performance of heterogeneous catalysts for processes like biodiesel production [].

Separation Science

DMPIm[NTf2] offers advantages for separation processes due to its tunable polarity and ability to dissolve various materials. Research is ongoing in:

  • Extraction: DMPIm[NTf2] has been explored for extracting valuable components from biomass or separating pollutants from water [].
  • Chromatography: Some studies investigate DMPIm[NTf2] as a stationary phase in chromatography for separating biomolecules [].

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid characterized by its unique molecular structure, which consists of a 1,2-dimethyl-3-propylimidazolium cation and a bis(trifluoromethylsulfonyl)imide anion. Its chemical formula is C10H15F6N3O4S2, with a molecular weight of approximately 419.36 g/mol. This compound is a colorless to pale yellow liquid at room temperature, exhibiting a melting point of around 15 °C and a density of 1.45 g/cm³ at 25 °C .

The presence of trifluoromethyl groups in the anion contributes to its high thermal stability and low volatility, making it suitable for various applications in both industrial and research settings. The ionic nature of this compound imparts unique properties such as high ionic conductivity and electrochemical stability, which are essential for its use in energy-related applications .

For example, DMPIIm can be used as:

  • A solvent for catalytic reactions, where its ability to dissolve a wide range of substrates and its thermal stability are beneficial [].
  • An electrolyte in dye-sensitized solar cells, where its ionic conductivity plays a key role [].
  • Data on the specific toxicity of DMPIIm is limited. However, ionic liquids in general can have varying degrees of toxicity depending on their structure [].
  • DMPIIm is likely to be irritating to the skin and eyes due to its ionic nature [].
  • As with most organic compounds, DMPIIm is likely to be flammable.
Typical of ionic liquids. These include:

  • Nucleophilic Substitution Reactions: The imidazolium cation can undergo nucleophilic attacks due to the electrophilic nature of the carbon atoms adjacent to the nitrogen atoms.
  • Decomposition Reactions: At elevated temperatures or under specific conditions, the compound may decompose, releasing trifluoromethylsulfonic acid and other byproducts.
  • Electro

The synthesis of 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide typically involves two main steps:

  • Synthesis of the Imidazolium Cation: This can be achieved through the alkylation of imidazole with 1-bromopropane and dimethyl sulfate or similar alkylating agents.
    Imidazole+1 bromopropane1 propylimidazole\text{Imidazole}+\text{1 bromopropane}\rightarrow \text{1 propylimidazole}
  • Formation of the Bis(trifluoromethylsulfonyl)imide Anion: This step generally involves reacting lithium bis(trifluoromethylsulfonyl)imide with the synthesized imidazolium cation under controlled conditions to ensure complete ion exchange.
1 propylimidazole+Li[NTf2]1 2 dimethyl 3 propylimidazolium bis trifluoromethylsulfonyl imide\text{1 propylimidazole}+\text{Li}[\text{NTf}_2]\rightarrow \text{1 2 dimethyl 3 propylimidazolium bis trifluoromethylsulfonyl imide}

Interaction studies involving 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide focus on its behavior with various substrates:

  • Metal Ion Interactions: Research indicates that this ionic liquid can stabilize metal ions in solution, making it useful for catalysis and extraction processes.
  • Biomolecular Interactions: Studies are ongoing to evaluate how this compound interacts with proteins and nucleic acids, which could inform its potential use in drug delivery systems.

Several compounds share structural similarities with 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideC10H15F6N3O4S2Lower viscosity; often used in electrochemical applications.
1-Methyl-3-butylimidazolium bis(trifluoromethylsulfonyl)imideC12H20F6N3O4S2Higher thermal stability; suitable for high-temperature applications.
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideC13H22F6N3O4S2Greater hydrophobicity; used in separation processes involving organic compounds.

These compounds differ mainly in their alkyl chain length and branching, affecting their physical properties such as viscosity, density, and thermal stability.

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

169051-76-7

Dates

Modify: 2023-08-15

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